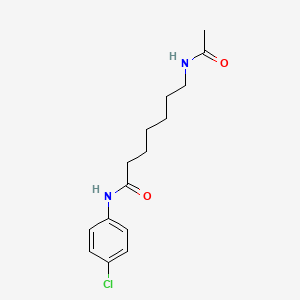
7-Acetamido-N-(4-chlorophenyl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetamido-N-(4-chlorophenyl)heptanamide is an organic compound belonging to the class of fatty amides It is characterized by the presence of an acetamido group and a chlorophenyl group attached to a heptanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-N-(4-chlorophenyl)heptanamide typically involves the acylation of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to a reaction with heptanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-Acetamido-N-(4-chlorophenyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
7-Acetamido-N-(4-chlorophenyl)heptanamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-Acetamido-N-(4-chlorophenyl)heptanamide involves its interaction with specific molecular targets and pathways. The acetamido and chlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the heptanamide backbone.
4-Chloroacetanilide: Another related compound with a similar acetamido and chlorophenyl structure.
Uniqueness
7-Acetamido-N-(4-chlorophenyl)heptanamide is unique due to its extended heptanamide chain, which imparts distinct physicochemical properties and biological activities compared to its simpler analogs. This extended structure may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
63329-97-5 |
|---|---|
分子式 |
C15H21ClN2O2 |
分子量 |
296.79 g/mol |
IUPAC名 |
7-acetamido-N-(4-chlorophenyl)heptanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-12(19)17-11-5-3-2-4-6-15(20)18-14-9-7-13(16)8-10-14/h7-10H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
InChIキー |
UBFRODWPBQWALO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCCC(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







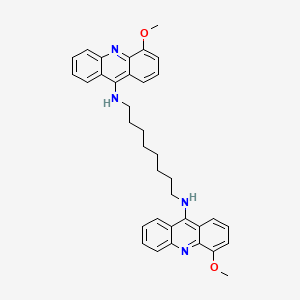
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


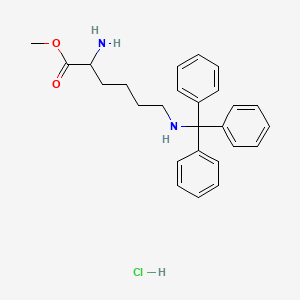

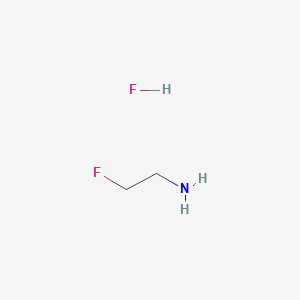
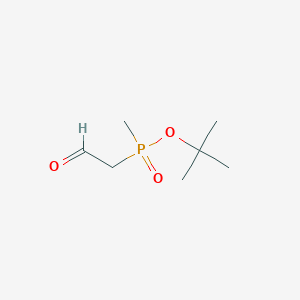
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
